Cas no 343855-83-4 (methyl 2-amino-5-propylthiophene-3-carboxylate)

methyl 2-amino-5-propylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylicacid,2-amino-5-propyl-,methylester(9CI)
- 2-AMINO-5-PROPYL-THIOPHENE-3-CARBOXYLIC ACIDMETHYL ESTER
- Methyl 2-amino-5-propylthiophene-3-carboxylate
- AC1MBTTL
- ALBB-001665
- CTK4H2275
- F3188-0003
- Oprea1_247036
- SureCN1970021
- SCHEMBL1970021
- DTXSID30373416
- methyl 2-amino-5-propyl-3-thiophenecarboxylate
- CHEMBL4084535
- 343855-83-4
- AK-968/13779297
- MFCD01922107
- J-019579
- Methyl2-amino-5-propyl-3-thiophenecarboxylate
- EN300-651498
- VU0512918-1
- FS-5159
- AKOS000304232
- STK347682
- methyl 2-amino-5-propyl-thiophene-3-carboxylate
- MPMLOEOVNAKTOS-UHFFFAOYSA-N
- DB-109201
- BBL015155
- 2-Amino-5-propylthiophene-3-carboxylic acid methyl ester
- CS-0297240
- methyl 2-amino-5-propylthiophene-3-carboxylate
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- MDL: MFCD01922107
- Inchi: InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3
- InChI Key: MPMLOEOVNAKTOS-UHFFFAOYSA-N
- SMILES: CCCC1=CC(=C(N)S1)C(=O)OC
Computed Properties
- Exact Mass: 199.06679
- Monoisotopic Mass: 199.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- PSA: 52.32
methyl 2-amino-5-propylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3188-0003-5mg |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3188-0003-10mg |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Enamine | EN300-651498-0.1g |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 95% | 0.1g |
$55.0 | 2023-07-09 | |
Enamine | EN300-651498-10.0g |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 95% | 10.0g |
$414.0 | 2023-07-09 | |
abcr | AB218968-1 g |
Methyl2-amino-5-propyl-3-thiophenecarboxylate; 95% |
343855-83-4 | 1g |
€128.10 | 2023-02-05 | ||
TRC | M289098-1g |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 1g |
$ 160.00 | 2022-06-02 | ||
Life Chemicals | F3188-0003-5μmol |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3188-0003-2mg |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3188-0003-3mg |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Enamine | EN300-651498-0.5g |
methyl 2-amino-5-propylthiophene-3-carboxylate |
343855-83-4 | 95% | 0.5g |
$123.0 | 2023-07-09 |
methyl 2-amino-5-propylthiophene-3-carboxylate Related Literature
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
Additional information on methyl 2-amino-5-propylthiophene-3-carboxylate
Methyl 2-amino-5-propylthiophene-3-carboxylate (CAS No. 343855-83-4): A Comprehensive Overview
Methyl 2-amino-5-propylthiophene-3-carboxylate (CAS No. 343855-83-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its thiophene core structure, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both amino and carboxylate functional groups, along with a propyl substituent, endows it with unique chemical properties that make it valuable for further derivatization and application in drug development.
The< strong>thiophenering is a heterocyclic aromatic structure that is widely prevalent in natural products and pharmaceuticals. Its stability and reactivity make it an ideal scaffold for designing molecules with specific biological activities. In particular, derivatives of thiophene have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The< strong>2-aminogroup on the thiophene ring introduces basicity, which can be exploited for interactions with acidic moieties in biological targets, while the< strong>5-propylsubstituent enhances lipophilicity, improving membrane permeability and bioavailability.
The< strong>3-carboxylategroup in methyl 2-amino-5-propylthiophene-3-carboxylate provides a site for further functionalization through esterification or amidation reactions. This versatility allows chemists to modify the compound into more complex structures with tailored pharmacological properties. Recent advancements in drug design have highlighted the importance of such multifunctional intermediates in developing novel therapeutic agents. For instance, studies have shown that thiophene derivatives can act as scaffolds for kinase inhibitors, which are crucial in targeting various forms of cancer.
In the realm of medicinal chemistry, the synthesis of methyl 2-amino-5-propylthiophene-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The compound’s< strong>CAS number 343855-83-4 ensures its unique identification and traceability in research settings. Researchers often employ palladium-catalyzed cross-coupling reactions to introduce the propyl group onto the thiophene ring, followed by selective functionalization at the carboxylate position. These synthetic strategies align with modern trends toward sustainable and efficient chemical processes.
The pharmacological potential of methyl 2-amino-5-propylthiophene-3-carboxylate has been explored in several preclinical studies. Its structural features suggest that it may interfere with key enzymatic pathways involved in disease progression. For example, preliminary data indicate that derivatives of this compound exhibit inhibitory effects on certain proteases, which are overexpressed in inflammatory conditions. Additionally, the< strong>aminoand< strong>carboxylategroups provide opportunities for hydrogen bonding interactions with biological targets, enhancing binding affinity.
The< strong>methyl estergroup at the carboxylate position not only serves as a handle for further chemical modifications but also influences the compound’s solubility and metabolic stability. This characteristic is particularly important in drug development, where pharmacokinetic properties play a critical role in determining therapeutic efficacy. Recent studies have demonstrated that optimizing ester functionalities can lead to improved drug delivery systems and prolonged biological activity.
The growing interest in thiophene-based compounds is reflected in the increasing number of patents and publications focusing on their applications. Companies specializing in fine chemicals and pharmaceutical intermediates have incorporated methyl 2-amino-5-propylthiophene-3-carboxylate into their product portfolios to meet the demands of academic and industrial researchers. The compound’s availability from multiple suppliers ensures that scientists can conduct experiments without significant delays or complications.
In conclusion, methyl 2-amino-5-propylthiophene-3-carboxylate (CAS No. 343855-83-4) is a valuable building block in synthetic chemistry with broad applications in drug discovery and development. Its unique structural features enable diverse functionalization strategies, making it a preferred choice for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
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